molecular formula C23H17FN2O6 B12009124 4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12009124
M. Wt: 436.4 g/mol
InChI Key: FZALEICHODFARE-VZCXRCSSSA-N
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Description

4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features multiple functional groups, including a fluorinated benzoyl group, a furan ring, a hydroxyl group, and a nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3-fluoro-4-methylbenzoyl chloride.

    Attachment of the Furylmethyl Group: This step might involve a nucleophilic substitution reaction.

    Addition of the Hydroxyl Group: Hydroxylation can be performed using suitable oxidizing agents.

    Incorporation of the Nitrophenyl Group: This can be achieved through nitration reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Studies: Used as a probe to study enzyme interactions and biochemical pathways.

Medicine

    Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.

Industry

    Polymer Synthesis: Used in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-aminophenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with an amino group instead of a nitro group.

    4-(3-chloro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom and the nitrophenyl group in 4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one imparts unique chemical properties such as increased stability, specific reactivity, and potential biological activity.

Properties

Molecular Formula

C23H17FN2O6

Molecular Weight

436.4 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H17FN2O6/c1-13-4-5-15(11-18(13)24)21(27)19-20(14-6-8-16(9-7-14)26(30)31)25(23(29)22(19)28)12-17-3-2-10-32-17/h2-11,20,27H,12H2,1H3/b21-19-

InChI Key

FZALEICHODFARE-VZCXRCSSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-])/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-])O)F

Origin of Product

United States

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